[2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride
Description
[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride (CAS: 4499-07-4 and 5528-19-8) is a benzimidazole derivative with the molecular formula C₉H₁₁N₃·2HCl and a molar mass of 234.13 g/mol . Its structure comprises a benzimidazole core linked to an ethylamine group, protonated as a dihydrochloride salt to enhance solubility. The compound is synthesized via condensation reactions involving benzimidazole precursors and ethylamine derivatives, often purified to ≥97% purity . Benzimidazole derivatives are pharmacologically significant, with applications in antimicrobial, antiviral, and anticancer therapies .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-ethylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11;;/h3-6,12H,2,7-8H2,1H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPRRUKBRQGUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=CC=CC=C2N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride typically involves the reaction of benzimidazole with ethylamine under controlled conditions. The process can be summarized as follows:
Starting Materials: Benzimidazole and ethylamine.
Reaction: Benzimidazole is reacted with ethylamine in the presence of a suitable solvent and catalyst.
Purification: The resulting product is purified through crystallization or other purification techniques to obtain [2-(1H-benzimidazol-2-yl)ethyl]ethylamine.
Formation of Dihydrochloride Salt: The purified product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.
Scientific Research Applications
Chemistry:
Catalysis: [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as conductivity and stability.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives, including [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride, exhibit antimicrobial properties and are used in the development of antibiotics.
Anticancer Research: The compound is studied for its potential anticancer activity, targeting specific pathways involved in cancer cell proliferation.
Industry:
Agriculture: It is used in the formulation of pesticides and fungicides to protect crops from pests and diseases.
Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceutical drugs.
Mechanism of Action
The mechanism of action of [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. In cancer research, it may interfere with signaling pathways that regulate cell division and apoptosis, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Benzimidazole-Based Derivatives
2-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride (CAS: 88704-72-7) Molecular Formula: C₉H₁₀N₃·HCl Molar Mass: 199.66 g/mol Key Difference: Monohydrochloride form, reducing solubility compared to the dihydrochloride variant. Used in intermediate synthesis .
(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride (CAS: 1234996-74-7)
- Molecular Formula : C₉H₁₁N₃·HCl
- Molar Mass : 197.66 g/mol
- Key Difference : Chiral center at the ethylamine group; stereochemistry may influence receptor binding in biological systems .
2.1.2. Imidazole-Based Derivatives
2-(1H-Imidazol-2-yl)ethanamine Dihydrochloride (CAS: 17286-47-4)
- Molecular Formula : C₅H₁₁Cl₂N₃
- Molar Mass : 184.07 g/mol
- Key Difference : Replaces benzimidazole with a smaller imidazole ring, reducing aromatic interactions in biological targets .
Functional Analogues
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS: 62-31-7) Molecular Formula: C₈H₁₁NO₂·HCl Molar Mass: 189.64 g/mol Key Difference: Catecholamine structure with a phenolic ring instead of benzimidazole; primarily a neurotransmitter .
2-(2-Methyl-5-Nitro-1H-Imidazolyl)ethylamine Dihydrochloride
- Key Difference : Nitroimidazole substituent confers antimicrobial activity, as seen in metronidazole derivatives .
Physicochemical Properties
Biological Activity
[2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride is C9H12Cl2N3, indicating the presence of two hydrochloride ions that enhance its solubility in aqueous solutions. The compound features a benzimidazole ring fused with an ethylamine chain, contributing to its biological reactivity.
Table 1: Basic Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 219.12 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Appearance | White crystalline solid |
Antimicrobial Properties
Benzimidazole derivatives, including [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride, have been extensively studied for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various microbial pathogens by interfering with essential enzymatic processes.
- Mechanism of Action : The compound may inhibit enzymes critical for microbial growth, leading to bactericidal effects. For instance, studies have shown that certain benzimidazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anticancer Potential
Recent studies have highlighted the potential of [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride in cancer research. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis suggests its utility as an anticancer agent.
- Case Study : A study found that related benzimidazole compounds demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The mechanism involved the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis .
Other Biological Activities
In addition to antimicrobial and anticancer activities, benzimidazole derivatives have been explored for their potential neuroprotective effects and as modulators of neurotransmitter systems. These properties make them candidates for further investigation in neuropharmacology.
The biological activity of [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- DNA Interaction : Some studies suggest that benzimidazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species Generation : The induction of ROS can lead to oxidative stress in cells, resulting in apoptosis or necrosis.
Table 2: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibition of critical microbial enzymes |
| DNA Interaction | Intercalation affecting replication/transcription |
| ROS Generation | Induction leading to oxidative stress |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [2-(1H-benzimidazol-2-yl)ethyl]ethylamine dihydrochloride, and how can reaction efficiency be assessed?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with benzimidazole core functionalization followed by ethylamine side-chain introduction and dihydrochloride salt formation. Reaction efficiency is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediate purity. Yield optimization requires pH control (6.5–7.5) and temperature gradients (50–80°C), with final product validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments and carbon骨架, with benzimidazole protons appearing as doublets (δ 7.2–8.1 ppm) and ethylamine protons as triplets (δ 2.8–3.4 ppm) .
- FTIR : Validates N-H stretches (3200–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) in the dihydrochloride salt .
- High-Resolution MS : Ensures molecular ion ([M+H]+) matches the theoretical mass (±0.005 Da) .
Q. How do solubility properties influence formulation strategies in biological assays?
- Methodological Answer : Solubility in aqueous buffers (e.g., PBS, pH 7.4) is critical for in vitro studies. Use shake-flask methods to determine solubility limits. For low solubility (<1 mg/mL), employ co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based encapsulation. Dynamic light scattering (DLS) can assess colloidal stability .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for synthesizing derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states. Software like Gaussian or ORCA simulates energy profiles, identifying thermodynamically favorable pathways. Molecular dynamics (MD) simulations (AMBER or GROMACS) predict solvent effects on reaction kinetics .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer : Cross-validate using orthogonal assays:
- In vitro : Measure IC50 via enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization.
- In vivo : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models to account for metabolic clearance. Surface plasmon resonance (SPR) quantifies target binding affinity discrepancies caused by protein corona effects .
Q. What experimental designs optimize reaction conditions to minimize by-products?
- Methodological Answer : Apply Design of Experiments (DoE) frameworks like Box-Behnken or central composite designs. Variables include temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, reducing by-products by 30% using a 3-factor, 15-run fractional factorial design .
Q. How do structural modifications alter enzyme inhibition mechanisms?
- Methodological Answer : Synthesize analogs with variations in the ethylamine chain length or benzimidazole substituents. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS). X-ray crystallography or cryo-EM resolves structural interactions with active sites (e.g., hydrogen bonding with catalytic residues) .
Q. What advanced analytical methods determine thermal degradation kinetics?
- Methodological Answer : Thermogravimetric analysis (TGA) quantifies mass loss under controlled heating (5°C/min in N2 atmosphere). Differential scanning calorimetry (DSC) identifies melting points and phase transitions. Kinetic parameters (activation energy, Ea) are derived via Flynn-Wall-Ozawa or Kissinger methods .
Data Contradiction Analysis
Q. How should researchers address conflicting data on this compound’s cytotoxicity across cell lines?
- Methodological Answer : Conduct meta-analysis using standardized protocols (e.g., MTT assays at 48h incubation). Variables like cell passage number, serum concentration, and confluency must be controlled. Cross-correlate with transcriptomic profiling (RNA-seq) to identify cell line-specific resistance pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
